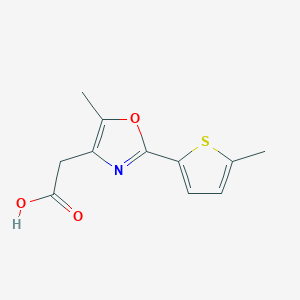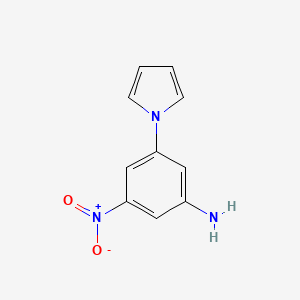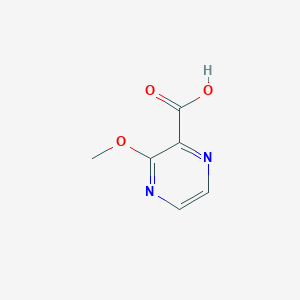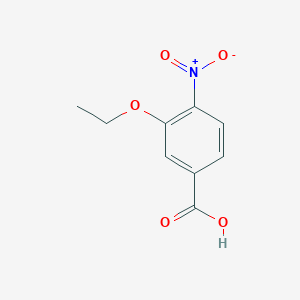![molecular formula C11H15NO B1370991 1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one CAS No. 849587-60-6](/img/structure/B1370991.png)
1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one
Overview
Description
1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c1-4-12(3)11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 . The compound has a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 20.3 Ų and a complexity of 171 . It has a rotatable bond count of 3 . The compound has an XLogP3 of 2.5 .Scientific Research Applications
Synthesis and Fabrication
- Fabrication of 4-Phenyl-2-Butanone : This compound is a key medium for synthesizing medicines used in inflammation reduction and codeine. It is synthesized using ethanol, acetic acid, and strong acids as catalysts, followed by a series of condensation, addition, and substitution reactions (Zhang, 2005).
Crystal Structures and Conformation
- Crystal Structure Analysis : Studies on derivatives of similar compounds have revealed differences in conformation based on the angle of inclination between phenoxycarbonyl and piperidine rings, which is crucial for understanding molecular interactions and properties (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
DNA Interaction and Drug Potential
- DNA Interaction and Docking Studies : Certain derivatives demonstrate DNA binding activity, making them potential drug candidates. This includes studies on Schiff base ligands derived from similar compounds, which showed increased DNA binding in the presence of H2O2 (Kurt, Temel, Atlan, & Kaya, 2020).
Photopolymerization and Photophysical Properties
- Photoinitiators in Polymerization : Derivatives of this compound have been used as effective photoinitiators in free radical polymerization, demonstrating high performance and low migration, especially in fields like food packing and biomedical applications (Wu, Tang, Xiong, Wang, Yang, & Tang, 2017).
- Photophysical Properties in Solvents and Polymers : Research on distyrylbenzenes derivatives containing similar structures reveals insights into solvatochromism effects and pH-sensitivity. These properties are essential for applications in fluorescence dyes and polymer technologies (Miri, Kandi, & Panahi, 2020).
Catalysis and Chemical Synthesis
- Catalytic Activities in Chemical Reactions : Derivatives of this compound, such as amino alcohols, have been used as chiral ligands in enantioselective synthesis processes, particularly in reactions involving diethylzinc and aldehydes (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[4-[ethyl(methyl)amino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-12(3)11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMXLIJZBSDJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)





![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)



![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)